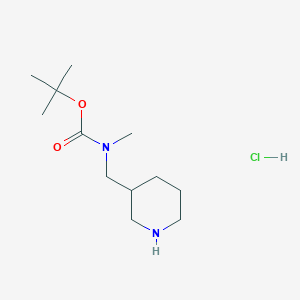

tert-Butyl methyl(3-piperidinylmethyl)carbamate hydrochloride

Description

tert-Butyl methyl(3-piperidinylmethyl)carbamate hydrochloride is a carbamate derivative featuring a tert-butyl-protected amine, a methyl-substituted carbamate group, and a piperidine ring. The hydrochloride salt enhances aqueous solubility, making it advantageous for pharmaceutical applications. This compound is commonly used as an intermediate in drug synthesis, particularly for molecules targeting central nervous system (CNS) disorders due to piperidine’s prevalence in bioactive scaffolds .

Properties

IUPAC Name |

tert-butyl N-methyl-N-(piperidin-3-ylmethyl)carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2.ClH/c1-12(2,3)16-11(15)14(4)9-10-6-5-7-13-8-10;/h10,13H,5-9H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMGXTBCCRNUUAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC1CCCNC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl methyl(3-piperidinylmethyl)carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with 3-piperidinylmethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using larger reaction vessels. The process involves the same basic steps as the laboratory synthesis but with adjustments to accommodate larger quantities of reagents and to ensure consistent product quality. Industrial production may also involve additional purification steps to meet regulatory standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl methyl(3-piperidinylmethyl)carbamate hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

tert-Butyl methyl(3-piperidinylmethyl)carbamate hydrochloride is widely used in scientific research, including:

Chemistry: As a reagent in organic synthesis for the preparation of various intermediates and final products.

Biology: In the study of enzyme mechanisms and protein-ligand interactions.

Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications.

Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl methyl(3-piperidinylmethyl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The piperidinylmethyl group plays a crucial role in binding to the target site, while the carbamate moiety can undergo hydrolysis to release active intermediates .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared with analogs differing in ring size, substituents, and functional groups (Table 1).

Table 1: Structural and Functional Comparison

Key Differences and Implications

Ring Size and Strain :

- Piperidine (6-membered) : Offers conformational flexibility and metabolic stability, suitable for CNS-targeting drugs .

- Azetidine (4-membered) : Higher ring strain increases reactivity but may reduce metabolic stability .

- Pyrrolidine (5-membered) : Balances flexibility and rigidity, often used in kinase inhibitors .

Functional Groups :

Synthetic Routes :

Pharmacological and Physicochemical Properties

- Solubility : Hydrochloride salts universally improve water solubility. Neutral forms (e.g., tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate) exhibit lower solubility .

- Metabolic Stability : Piperidine derivatives generally show superior stability over azetidines due to reduced ring strain .

- Bioactivity : Methyl substitution on the carbamate may enhance binding to hydrophobic pockets in target proteins compared to polar groups like hydroxyl .

Biological Activity

tert-Butyl methyl(3-piperidinylmethyl)carbamate hydrochloride is a piperidine derivative that has garnered attention for its potential biological activities. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system (CNS). Its unique structure allows it to interact with specific biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 248.75 g/mol

- IUPAC Name : this compound

This compound features a tert-butyl group, a methyl group, and a piperidine ring, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The compound may act as an inhibitor or modulator, influencing pathways related to neurotransmission and neuroprotection. Research indicates that it may exhibit protective effects in neuronal models, particularly against amyloid-beta-induced toxicity, which is relevant in Alzheimer's disease research .

Pharmacological Studies

Recent studies have highlighted several pharmacological properties of this compound:

- Neuroprotective Effects :

- Cytokine Modulation :

-

Anticancer Activity :

- While primarily studied for neuroprotective properties, preliminary investigations into its anticancer potential have shown that derivatives of piperidine compounds can exhibit significant inhibitory activity against various cancer cell lines . Further research is needed to establish the specific efficacy of this compound in cancer therapy.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| (S)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride | Moderate neuroprotection against Aβ-induced toxicity | Inhibits TNF-α production |

| tert-Butyl (piperidin-4-ylmethyl)carbamate hydrochloride | Potential CNS activity | Varies based on structural modifications |

| tert-Butyl (piperidin-2-ylmethyl)carbamate hydrochloride | Limited data available | Requires further investigation |

Study 1: Neuroprotective Effects Against Amyloid Beta

A study published in 2020 explored the protective role of this compound on astrocytes exposed to amyloid-beta. The results indicated a significant reduction in cell death compared to controls treated only with amyloid-beta. The mechanism involved modulation of inflammatory cytokines, particularly TNF-α, although the effect was not statistically significant compared to untreated cells .

Q & A

Q. What are the standard synthetic routes for tert-butyl methyl(3-piperidinylmethyl)carbamate hydrochloride, and how is purity ensured?

The synthesis typically involves reacting a piperidinylmethylamine precursor with tert-butyl chloroformate under basic conditions (e.g., NaHCO₃ or Et₃N) in solvents like THF or DCM at low temperatures to minimize side reactions . Purification employs column chromatography (silica gel, gradient elution with EtOAc/hexane) or recrystallization. Purity is validated via HPLC (>98%) and mass spectrometry (e.g., ESI+ m/z analysis) .

Q. Why is the hydrochloride salt form preferred in research applications?

The hydrochloride salt enhances solubility in polar solvents (e.g., water or ethanol) and stabilizes the compound against degradation during storage. This is critical for reproducible biological assays and kinetic studies .

Q. How is structural characterization performed for this compound?

Key techniques include:

- NMR : ¹H/¹³C NMR to confirm carbamate and piperidine ring integrity.

- FT-IR : Identification of N-H (3300–3500 cm⁻¹) and carbonyl (1700 cm⁻¹) stretches.

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline form .

Advanced Research Questions

Q. How can reaction yields be optimized for the introduction of the tert-butyl carbamate group?

- Catalyst screening : Use Pd(PPh₃)₂Cl₂/CuI systems for coupling reactions involving halogenated intermediates (e.g., 2-chloro-5-nitropyrimidine) .

- Temperature control : Maintain –78°C during Boc protection to prevent racemization .

- Inert atmosphere : N₂ or Ar prevents oxidation of sensitive intermediates .

Q. What strategies are employed for stereoselective synthesis of chiral derivatives?

- Chiral auxiliaries : Use (R)- or (S)-configured starting materials (e.g., (R)-pyrrolidin-3-yl derivatives) to enforce enantiomeric purity .

- Enzymatic resolution : Lipases or esterases can separate enantiomers post-synthesis .

Q. How does the compound interact with biological targets, and what methods validate these interactions?

- Mechanism : The carbamate group acts as a hydrogen-bond acceptor, while the piperidine ring engages in hydrophobic interactions with enzyme active sites (e.g., kinase or protease targets) .

- Validation :

- Surface Plasmon Resonance (SPR) : Measures binding affinity (KD values).

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) .

Q. How are contradictions in solubility vs. reactivity addressed during derivatization?

- Solubility enhancers : Co-solvents (DMSO:water mixtures) improve solubility without compromising reactivity .

- Protecting groups : Temporary protection of amines (e.g., Fmoc) allows selective modification of the carbamate moiety .

Methodological Considerations

Q. What analytical workflows resolve data discrepancies in reaction outcomes?

- LC-MS/MS : Traces byproducts (e.g., de-Boc intermediates) and quantifies main product .

- Kinetic studies : Monitor reaction progress via inline FT-IR or NMR to identify rate-limiting steps .

Q. How is the compound’s stability assessed under varying pH conditions?

- Forced degradation studies : Expose to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions.

- HPLC stability assays : Track degradation products (e.g., free piperidine or methylamine) over time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.